2-Naphthoylacetonitrile
Overview
Description
2-Naphthoylacetonitrile is a chemical compound that is related to the naphthalene family, characterized by a naphthyl group attached to an acetonitrile moiety. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related naphthalene derivatives and their interactions with various reagents and conditions.
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various catalysts. For instance, the Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles is an efficient method for synthesizing naphthols and naphtho[1,8-bc]pyrans under mild and redox-neutral conditions . Similarly, the synthesis of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives involves a one-pot three-component condensation reaction, highlighting the versatility of naphthalene compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives can be confirmed by various spectroscopic methods. X-ray crystallographic studies have been used to confirm the structure of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives, revealing intermolecular and intramolecular hydrogen bonding within the crystal structure .
Chemical Reactions Analysis
Naphthalene derivatives participate in a variety of chemical reactions. For example, 2-bromo-1-naphthol reacts with arylacetonitriles to give rearranged 3-benzyl-1-hydroxynaphthalene-2-carbonitriles through a tandem addition–rearrangement pathway . The generation and behavior of naphthoyloxyl radicals from photocleavage of 1-(naphthoyloxy)-2-pyridones demonstrate the reactivity of naphthalene compounds under photochemical conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure and substituents. The presence of a methoxy group in the naphthalene ring can stabilize naphthoyloxyl radicals and reduce their reactivity . The interaction of naphthalene derivatives with metal ions can lead to chelate formation, as observed in the UV-visible and 1H NMR spectroscopic studies of direct chelate formation between alkaline earth metal ions and 1-(2-pyridylazo)-2-naphthol in acetonitrile . Additionally, the synthesized metal ion complexes of a bidentate naphthalene derivative have been characterized by various techniques, including FT-IR, UV-Visible spectrophotometry, and 1H-NMR, indicating the diverse properties these compounds can exhibit .
Scientific Research Applications
Fluorescent Labeling in Liquid Chromatography
2-Naphthoylacetonitrile derivatives are used as labeling agents in high-performance liquid chromatography (HPLC) for the detection of carboxylic acids. For example, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate, derived from 2,3-naphthalenedi-carboxylic anhydride, is utilized for ultraviolet and fluorescent detection. This reagent shows promise in determining carboxylic acids in biological samples like mouse brain, highlighting its potential in biochemical analysis (Yasaka et al., 1990).
Electrochemical Studies
Electrochemical behavior of compounds related to this compound has been investigated, providing insights into redox processes in non-aqueous solvents. Studies include the oxidation of esters of 2-methyl 1,4-naphthoquinol in acetonitrile, offering a perspective on electron transport mechanisms in biological processes (Dufresne, Escourrou, & Fleury, 1979).
Photophysical Characterization for Organic Electronics
Research on organotin compounds derived from Schiff bases, involving 2-hydroxynaphthaldehyde and 2-aminophenol derivatives, illuminates the field of organic electronics, particularly organic light-emitting diodes (OLEDs). These studies help in understanding the structure and photophysical properties of materials essential for developing advanced electronic devices (García-López et al., 2014).
Synthesis of Amidoalkyl Naphthols
In the field of organic synthesis, this compound and its derivatives are utilized in the preparation of amidoalkyl naphthols. This involves multi-component condensation reactions, which are significant in the synthesis of complex organic compounds that have potential applications in pharmaceuticals (Shaterian, Yarahmadi, & Ghashang, 2008).
Radical Stability Studies
Investigations into the stability of aroyloxyl radicals, including naphthoyloxyl radicals, provide valuable insights into radical chemistry. These studies contribute to our understanding of the stabilization mechanisms of radicals, which is crucial in various chemical reactions and synthesis processes (Tateno, Sakuragi, & Tokumaru, 1992).
Safety and Hazards
2-Naphthoylacetonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
It is known to be widely used in pharmaceutical synthesis .
Mode of Action
It is known to undergo three-component coupling with benzyne and DMF to yield coumarins
Biochemical Pathways
Given its role in the synthesis of complex organic molecules , it can be inferred that it may influence various biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
2-Naphthoylacetonitrile is known to act as a c-Myc protein inhibitor with potential applications in treating various diseases . The c-Myc protein is associated with several diseases, including cancers, cardiovascular diseases, cerebrovascular diseases, and virus infection-related conditions . By effectively modulating the activity of the c-Myc protein, this compound can play a crucial role in combating these serious health issues .
properties
IUPAC Name |
3-naphthalen-2-yl-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEKTBPHQPYBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278748 | |
Record name | 2-Naphthoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
613-57-0 | |
Record name | β-Oxo-2-naphthalenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 613-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthoylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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